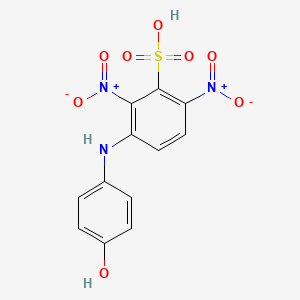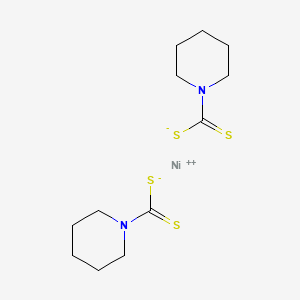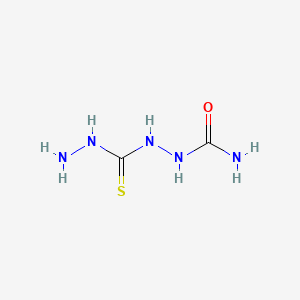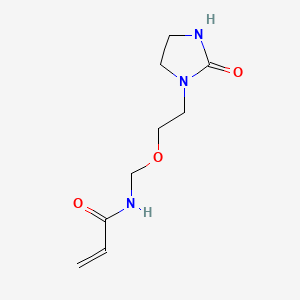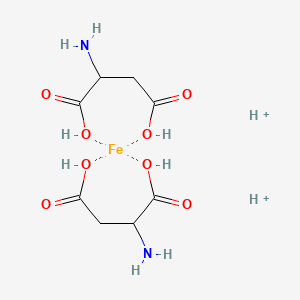
Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) is a coordination compound with the molecular formula C8H16FeN2O8 It consists of a ferrate(2-) ion complexed with two DL-aspartate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) typically involves the reaction of ferric chloride with DL-aspartic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the aspartate ligands to the ferrate ion. The general reaction can be represented as follows:
FeCl3+2DL-Aspartic Acid→Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-)+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) can undergo various chemical reactions, including:
Oxidation: The ferrate ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the aspartate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ethylenediamine or other amino acids can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state ferrate complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.
Industry: Utilized in various industrial processes, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) involves its interaction with molecular targets such as enzymes and receptors. The ferrate ion can participate in redox reactions, influencing cellular processes. The aspartate ligands facilitate the transport and delivery of the ferrate ion to specific sites within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Dihydrogen bis[L-aspartato(2-)-N,O1,O4]ferrate(2-)
- Iron(III) aspartate
- Ferric citrate
Uniqueness
Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) is unique due to its specific coordination environment and the presence of DL-aspartate ligands. This configuration imparts distinct chemical and biological properties compared to other iron coordination compounds.
Propiedades
Número CAS |
97806-24-1 |
|---|---|
Fórmula molecular |
C8H16FeN2O8+2 |
Peso molecular |
324.07 g/mol |
Nombre IUPAC |
2-aminobutanedioic acid;hydron;iron |
InChI |
InChI=1S/2C4H7NO4.Fe/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/p+2 |
Clave InChI |
VGFLQDXRIDQEPQ-UHFFFAOYSA-P |
SMILES canónico |
[H+].[H+].C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


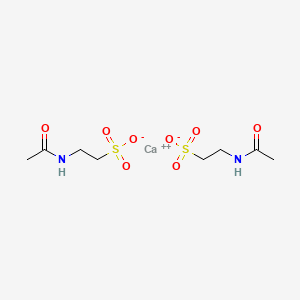
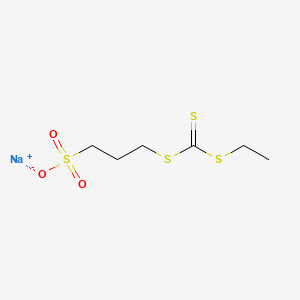


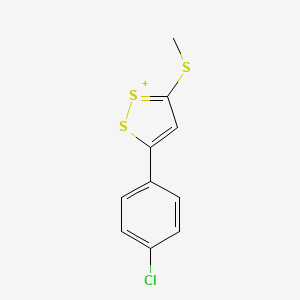
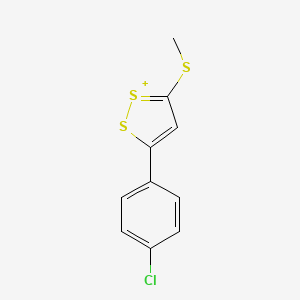

![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
